1,3,7-Trimethyluric Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

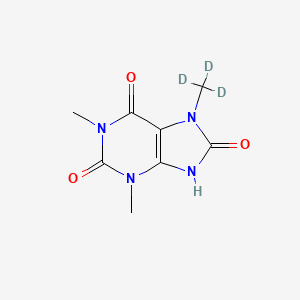

IUPAC Name |

1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCFUMGEBZDDI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849545 |

Source

|

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188297-95-2 |

Source

|

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 1,3,7-Trimethyluric Acid-d3

An In-depth Technical Guide to 1,3,7-Trimethyluric Acid-d3

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a minor caffeine metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical origins, physicochemical properties, and core applications of this compound. The primary focus is its role as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). We will explore the fundamental principles of isotope dilution mass spectrometry (IDMS) that make this compound an indispensable tool for achieving accuracy and precision in pharmacokinetic and metabolic studies. The guide includes a detailed, field-proven protocol for its application, data analysis principles, and visualizations to clarify complex pathways and workflows.

Introduction and Biological Significance

1,3,7-Trimethyluric acid is a purine alkaloid and a minor metabolite of caffeine.[1][2] In humans, caffeine is extensively metabolized, with only a small fraction excreted unchanged.[3] The primary metabolic routes involve demethylation to paraxanthine, theobromine, and theophylline. However, a smaller portion, estimated at around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[3] This conversion is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2E1, and CYP3A4.[1][4]

The metabolic ratio of 1,3,7-trimethyluric acid to its parent compound, caffeine, is being investigated as a potential biomarker for assessing the activity of CYP3A enzymes.[5] Given its role in xenobiotic metabolism, the accurate quantification of 1,3,7-trimethyluric acid in biological matrices is critical for drug interaction studies and personalized medicine. This compound is the stable isotope-labeled (SIL) analogue, which serves as the ideal internal standard for its quantification.[6]

Metabolic Pathway of Caffeine

The biotransformation of caffeine is a complex process involving multiple enzymatic steps. The formation of 1,3,7-trimethyluric acid represents a terminal step in one of the minor pathways.

Caption: Metabolic pathways of caffeine leading to major demethylated metabolites and 1,3,7-trimethyluric acid.

Physicochemical Properties: Analyte vs. Internal Standard

This compound is designed to be chemically and physically almost identical to its unlabeled counterpart, with the key difference being its mass. This near-identity is crucial for its function as an internal standard.[7] The deuterium atoms are typically placed on one of the methyl groups, resulting in a mass increase of three Daltons.[8]

| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) |

| Synonyms | 8-Oxocaffeine, TMU | TMU-d3, 8-oxo Caffeine-d3 |

| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |

| Molecular Weight | ~210.19 g/mol [9] | ~213.21 g/mol |

| Monoisotopic Mass | 210.0753 Da[9] | 213.0941 Da[8] |

| CAS Number | 5415-44-1[9] | Not consistently assigned; varies by manufacturer |

| Appearance | Crystalline solid[10] | Crystalline solid[11] |

| Purity | ≥98% (typical)[10] | ≥99% deuterated forms (typical)[4] |

| Storage | -20°C[10] | -20°C[4] |

The Gold Standard: Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS), which is considered the "gold standard" for quantitative analysis in complex matrices.[7][12] The core principle is that a known amount of the stable isotope-labeled internal standard (this compound) is added to the unknown sample at the very beginning of the analytical process.[7]

Causality Behind the Choice: Because the deuterated standard is nearly chemically identical to the analyte, it behaves the same way during every step of the workflow: extraction, cleanup, chromatography, and ionization.[7][13]

-

Correction for Sample Loss: Any analyte lost during sample preparation will be accompanied by a proportional loss of the internal standard.

-

Mitigation of Matrix Effects: In complex biological samples (like plasma or urine), other molecules can interfere with the ionization of the target analyte in the mass spectrometer source, either suppressing or enhancing the signal. Since the deuterated standard co-elutes and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant and accurate.[14][15]

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, IDMS corrects for variations in injection volume and instrument performance, leading to significantly higher accuracy and reproducibility.[12][14]

Conventional chromatography detectors (e.g., UV) cannot distinguish between the analyte and its deuterated analogue, making mass spectrometry the essential detection method for this technique.[13]

A Self-Validating Bioanalytical Workflow

The following section details a representative protocol for the quantification of 1,3,7-trimethyluric acid in human plasma. This workflow is designed to be self-validating through the consistent application of the deuterated internal standard.

Caption: A typical bioanalytical workflow for quantifying an analyte using a deuterated internal standard.

Detailed Experimental Protocol

Objective: To quantify 1,3,7-trimethyluric acid in human plasma.

Materials:

-

Human plasma (K₂EDTA)

-

1,3,7-Trimethyluric Acid (Analyte standard)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes or 96-well plates

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 1,3,7-trimethyluric acid in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in DMSO.

-

From these, prepare working solutions by serial dilution in 50:50 ACN:Water for spiking calibration standards and the IS working solution. A typical IS working concentration might be 100 ng/mL.

-

-

Preparation of Calibration Curve Standards:

-

In clean tubes, add 100 µL of blank control plasma.

-

Spike with appropriate volumes of the analyte working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each standard, quality control (QC) sample, and unknown study sample into a 96-well plate or microcentrifuge tubes.

-

Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all wells/tubes except for the blank matrix control.

-

Add 300 µL of cold Acetonitrile to all wells/tubes to precipitate proteins.

-

Vortex or shake for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer 250 µL of the supernatant to a new plate/vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| MRM Transition (Analyte) | Q1: 211.1 -> Q3: 168.1 (example transition) |

| MRM Transition (IS) | Q1: 214.1 -> Q3: 171.1 (example transition) |

| Gas Temps | Optimized for instrument (e.g., 350-500°C) |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

Following data acquisition, the peak areas for both the analyte and the internal standard are integrated by the instrument software.

-

Calculate the Peak Area Ratio (PAR):

-

PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Generate Calibration Curve:

-

A calibration curve is constructed by plotting the PAR for each calibration standard against its known concentration.

-

A linear regression analysis is performed, typically with a 1/x or 1/x² weighting, to generate a best-fit line with the equation y = mx + c, where 'y' is the PAR and 'x' is the concentration.

-

-

Quantify Unknown Samples:

-

The PAR is calculated for each unknown sample.

-

The concentration of the unknown sample is then determined by interpolating its PAR value onto the calibration curve.

-

Conclusion

This compound is a highly specialized and critical tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables researchers to leverage the power of isotope dilution mass spectrometry, the undisputed gold standard for quantification in complex biological matrices. By co-eluting and behaving identically to the endogenous analyte throughout the analytical process, it effectively corrects for sample loss and matrix-induced ionization variability. This ensures the generation of highly accurate, precise, and reliable data, which is paramount for advancing our understanding of caffeine metabolism, pharmacokinetics, and drug-drug interactions involving key CYP450 enzymes.

References

-

Vertex AI Search. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? 13

-

ClinPGx. Caffeine Pathway, Pharmacokinetics. 3

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 14

-

Benchchem. The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. 7

-

International Journal of Pharmaceutical Research and Applications. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 15

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 12

-

ResearchGate. The possible pathway for the conversion of caffeine to methyluric acids in kucha and some Coffea species. 16

-

PubChem. 1,3,7-trimethyluric acid. 9

-

Cayman Chemical. 1,3,7-Trimethyluric Acid-d9. 4

-

United States Biological. 1,3,7-Trimethyluric Acid-d9 CAS: 117490-42-3. 17

-

Wikipedia. 1,3,7-Trimethyluric acid. 1

-

TargetMol. 1,3,7-Trimethyluric acid. 2

-

LGC Standards. This compound. 8

-

Cayman Chemical. 1,3,7-Trimethyluric Acid (CAS 5415-44-1). 10

-

MedChemExpress. 1,3,7-Trimethyluric acid-d9 | Stable Isotope. 6

-

Sapphire North America. 1,3,7-Trimethyluric Acid-d9. 11

-

MedChemExpress. 1,3,7-Trimethyluric acid | Caffeine Metabolite. 5

Sources

- 1. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 2. 1,3,7-Trimethyluric acid | TargetMol [targetmol.com]

- 3. ClinPGx [clinpgx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Sapphire North America [sapphire-usa.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. texilajournal.com [texilajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. usbio.net [usbio.net]

A Technical Guide to 1,3,7-Trimethyluric Acid-d3: Properties, Analysis, and Application as an Internal Standard

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 1,3,7-Trimethyluric Acid-d3, an isotopically labeled analog of a minor caffeine metabolite. We delve into the core chemical and physical properties of this compound, its biological origins within the context of caffeine metabolism, and its critical application in modern analytical science. The primary focus is on its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of this reagent for pharmacokinetic, metabolomic, or clinical chemistry studies involving caffeine.

Section 1: Introduction & Rationale

1.1 The Parent Compound: 1,3,7-Trimethyluric Acid

1,3,7-Trimethyluric acid, also known as 8-oxocaffeine, is a purine alkaloid and a metabolite of caffeine.[1][2][3] While the primary metabolic pathway for caffeine in humans involves demethylation to paraxanthine (catalyzed mainly by the CYP1A2 enzyme), a smaller portion, estimated at around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[4] This reaction is a marker for the activity of other cytochrome P450 isoforms, particularly CYP3A4.[5][6] Consequently, quantifying 1,3,7-trimethyluric acid is valuable for assessing specific metabolic pathways and understanding the complete pharmacokinetic profile of caffeine.[6][7]

1.2 The Significance of Deuteration: The Role of this compound

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. Biological matrices like plasma or urine are complex and can cause significant variability in analytical results through phenomena such as ion suppression or enhancement, and inconsistent analyte recovery during sample preparation.

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues. A SIL-IS is an ideal internal standard for several reasons:

-

Near-Identical Physicochemical Properties: It co-elutes chromatographically with the non-labeled (native) analyte.

-

Correction for Matrix Effects: Any ion suppression or enhancement experienced by the native analyte at the mass spectrometer's ion source will be mirrored by the SIL-IS, allowing for accurate ratio-based quantification.

-

Correction for Recovery: It behaves identically during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Any loss of the native analyte during these steps is matched by a proportional loss of the SIL-IS.

By adding a known concentration of this compound to every sample and standard, the ratio of the native analyte's MS signal to the SIL-IS signal is used for quantification. This creates a self-validating system where variations in sample handling and instrument response are effectively normalized, ensuring the highest degree of data integrity.

Section 2: Physicochemical Properties

The fundamental properties of this compound are critical for its effective use in the laboratory. The data presented below is a synthesis from multiple authoritative sources.

2.1 Chemical Identifiers and Structure

| Property | Value |

| Analyte Name | This compound |

| Synonyms | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione[8] |

| CAS Number | 188297-95-2[9] |

| Molecular Formula | C₈H₇D₃N₄O₃[9] |

| Molecular Weight | ~213.21 g/mol [9] |

| Unlabeled CAS | 5415-44-1[1][3][8][10] |

| Unlabeled MW | ~210.19 g/mol [1][7][10] |

| Appearance | White Solid, Crystalline Solid[1][5][9] |

2.2 Solubility Profile

Accurate preparation of stock solutions is the foundation of any quantitative assay. The solubility of 1,3,7-trimethyluric acid has been reported in several common laboratory solvents. Note that the deuterated form is expected to have virtually identical solubility.

| Solvent | Reported Solubility |

| Water | 5.0 - 5.5 mg/mL[1][2] |

| DMSO | 10.0 - 13.9 mg/mL[2][5] |

| DMF | 10 mg/mL[5] |

| Ethanol | 1 mg/mL[5] |

| PBS (pH 7.2) | 1 mg/mL[5] |

-

Application Insight: For creating high-concentration stock solutions, DMSO is a preferred solvent. Subsequent dilutions into aqueous-organic mixtures are typically performed to prepare working standards that are compatible with the initial liquid chromatography mobile phase. Sonication is recommended to aid dissolution in both aqueous and DMSO solutions.[2]

2.3 Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the standard.

-

Solid Form: Store at -20°C for long-term stability.[5][11] Stability of ≥ 4 years has been reported under these conditions.[5]

-

Stock Solutions: For maximum stability, store stock solutions at -80°C (usable for up to 6 months) or -20°C (usable for up to 1 month).[6]

Section 3: Biological Context - The Metabolic Fate of Caffeine

Understanding the origin of 1,3,7-trimethyluric acid is key to appreciating its utility as a biomarker. It is one of several metabolites produced from caffeine, the world's most widely consumed psychoactive substance.[4]

3.1 Overview of Caffeine Metabolism

Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged.[4] The metabolism is dominated by three primary pathways:

-

N-3 demethylation (~70-80%): Forms paraxanthine (1,7-dimethylxanthine).

-

N-1 demethylation (~7-8%): Forms theobromine.

-

N-7 demethylation (~7-8%): Forms theophylline.

-

C-8 hydroxylation (~15%): Forms 1,3,7-trimethyluric acid.[4]

3.2 The Role of Cytochrome P450 (CYP) Enzymes

These metabolic transformations are catalyzed by a superfamily of enzymes known as Cytochrome P450s. While CYP1A2 is the principal enzyme responsible for over 95% of the initial metabolism of caffeine (primarily to paraxanthine), the formation of 1,3,7-trimethyluric acid is attributed to other isoforms, including CYP3A4.[4][5] Therefore, the metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a specific in-vivo probe for CYP3A activity.[6]

Section 4: Analytical Characterization

Confirming the identity and purity of an analytical standard is a prerequisite for its use. Below are the expected spectral characteristics for this compound and its native analog.

4.1 Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for which this standard is designed.

| Analyte | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

| 1,3,7-Trimethyluric Acid | 210.0753[1][7] | 211.0826 | 209.0680 |

| This compound | 213.0941[8] | 214.1014 | 212.0868 |

-

Application Insight: In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) are monitored for both the analyte and the internal standard. For example, one might monitor the transition from m/z 211 -> 82 for the native compound and m/z 214 -> 82 or another appropriate fragment for the d3-labeled standard. The mass shift of +3 Da provides unambiguous differentiation between the analyte and the IS.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While not used for routine quantification, NMR is the definitive method for structural elucidation and confirmation of deuteration.

-

¹H NMR (Parent Compound): The ¹H NMR spectrum of 1,3,7-trimethyluric acid in water shows three distinct singlets for the methyl groups at approximately 3.22, 3.34, and 3.39 ppm.[1]

-

Impact of Deuteration (-d3): For this compound, where one of the methyl groups is deuterated (e.g., at the N7 position), the corresponding proton singlet would be absent from the spectrum. This absence provides direct confirmation of the location and completeness of the isotopic label.

4.3 Infrared (IR) & UV-Visible Spectroscopy

-

IR Spectroscopy: The IR spectrum would be dominated by characteristic absorptions for the functional groups present, including strong C=O (carbonyl) stretches (typically 1650-1750 cm⁻¹) and C-N stretches.

-

UV-Visible Spectroscopy: The compound exhibits two characteristic maximum absorbance wavelengths (λmax) at approximately 236 nm and 290 nm.[5][10] This property is useful for detection by UV-based HPLC methods, though LC-MS is preferred for its superior selectivity and sensitivity in complex matrices.

Section 5: Core Application - Quantitative Bioanalysis using LC-MS/MS

This section provides a practical, field-proven workflow for the quantification of 1,3,7-trimethyluric acid in human plasma, illustrating the essential role of this compound.

5.1 The Principle of the Self-Validating System

The entire analytical workflow, from sample aliquotting to final data processing, is subject to potential errors. The SIL-IS acts as a chemical mimic that validates each step. If a pipetting error occurs, both analyte and IS are affected equally, leaving their ratio unchanged. If the sample experiences more ion suppression than a standard, the ratio remains constant. This inherent self-correction is the foundation of trustworthy quantitative bioanalysis.

5.2 Experimental Protocol: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma

This protocol is a representative example and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.

-

Reagents and Materials:

-

1,3,7-Trimethyluric Acid (native standard)

-

This compound (Internal Standard, IS)

-

Control human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Preparation of Stock and Working Solutions:

-

Causality: Prepare primary stock solutions (e.g., 1 mg/mL) in DMSO to ensure complete dissolution.

-

Prepare an intermediate spiking solution of the IS (e.g., 1 µg/mL) in 50:50 Methanol:Water. This composition ensures compatibility with the plasma sample.

-

Serially dilute the native stock solution to create a set of working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 10 µL of the IS working solution to every tube (except double blanks) and vortex briefly.

-

Step 3: Add 150 µL of ice-cold acetonitrile.

-

Causality: Acetonitrile is a highly effective protein precipitating agent. The 3:1 ratio of solvent to plasma ensures near-complete protein removal, which is critical for protecting the LC column and MS interface from contamination. Using cold solvent enhances the precipitation efficiency.

-

-

Step 4: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Step 5: Centrifuge at ~14,000 x g for 10 minutes at 4°C.

-

Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

-

-

Step 6: Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Instrumental Conditions:

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| SRM Transition (Analyte) | Q1: 211.1 -> Q3: [Product Ion m/z] |

| SRM Transition (IS) | Q1: 214.1 -> Q3: [Product Ion m/z] |

-

Data Analysis and Quantification:

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of the analyte in unknown samples by back-calculating from their PAR using the regression equation.

-

Section 6: Conclusion

This compound is more than just a deuterated molecule; it is an enabling tool for high-integrity science. Its chemical properties, being nearly identical to its native counterpart, allow it to serve as the ideal internal standard in demanding bioanalytical applications. By effectively correcting for variations in sample preparation and instrument response, its use underpins the accuracy and reliability of pharmacokinetic and metabolic studies of caffeine. A thorough understanding of its properties, biological context, and application in a self-validating analytical system, as detailed in this guide, is essential for any researcher aiming to produce robust and defensible quantitative data.

Section 7: References

-

1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Metabolism of 1,3,7-trimethyldihydrouric acid in the rat - PubMed. (1976, October 15). PubMed. Retrieved January 22, 2026, from [Link]

-

1,3,7-Trimethyluric acid (Compound) - Exposome-Explorer - IARC. (n.d.). Exposome-Explorer. Retrieved January 22, 2026, from [Link]

-

Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123) - Human Metabolome Database. (n.d.). HMDB. Retrieved January 22, 2026, from [Link]

-

8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB. (2011, September 21). FooDB. Retrieved January 22, 2026, from [Link]

-

Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB. (2015, May 7). FooDB. Retrieved January 22, 2026, from [Link]

-

1,3,7-Trimethyluric acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

CAS No : 188297-95-2| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

Caffeine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 22, 2026, from [Link]

-

1 3 7 Trimethyluric acid - mzCloud. (2015, October 7). mzCloud. Retrieved January 22, 2026, from [Link]

-

1,3,7-Trimethyluric acid - NIST WebBook. (n.d.). NIST. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,7-Trimethyluric acid | TargetMol [targetmol.com]

- 3. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1,3,7-Trimethyluric acid [webbook.nist.gov]

- 11. usbio.net [usbio.net]

1,3,7-Trimethyluric Acid-d3 structure

An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d3: Structure, Application, and Quantitative Analysis

Introduction: Beyond a Metabolite

1,3,7-Trimethyluric acid is a purine alkaloid and a minor human metabolite of caffeine, formed via C-8 oxidation primarily by cytochrome P450 enzymes.[1][2][3] While its endogenous role is linked to xenobiotic metabolism, its true value in the scientific community emerges in its isotopically labeled form: this compound. This deuterated analogue serves as an indispensable tool in quantitative bioanalysis, particularly in pharmacokinetic and metabolomic studies.[4][5] The strategic replacement of three hydrogen atoms with their heavier deuterium isotopes provides a molecule that is chemically identical to the endogenous analyte but mass-shifted, making it the gold standard for use as an internal standard in mass spectrometry-based assays. This guide provides a detailed exploration of its structure, the rationale for its use, and a practical workflow for its application in a research setting.

Part 1: Physicochemical and Structural Characterization

Core Chemical Structure

1,3,7-Trimethyluric acid is an oxopurine derivative built upon a purine ring system.[2][6] Its structure is characterized by:

-

Purine Core: A fused bicyclic system composed of a pyrimidine ring and an imidazole ring.

-

Oxo Groups: Ketone groups are located at positions 2, 6, and 8 of the purine ring, classifying it as a trione.[2]

-

Methyl Groups: Methyl groups are attached to the nitrogen atoms at positions 1, 3, and 7.[2]

The deuterated variant, This compound , specifically involves the isotopic labeling of one of these methyl groups. Commercially available standards often feature labeling at the N7-methyl position, resulting in the IUPAC name: 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione .[7] This precise placement ensures chemical behavior that is virtually identical to the parent compound during chromatographic separation, while allowing for clear differentiation by a mass spectrometer.

Key Properties and Data

The fundamental properties of both the unlabeled analyte and its d3-labeled internal standard are summarized below for comparative reference.

| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) | Source(s) |

| IUPAC Name | 1,3,7-trimethyl-9H-purine-2,6,8-trione | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | [2][7] |

| Synonyms | 8-Oxocaffeine, Trimethyluric Acid | TMU-d3 | [2][8] |

| Chemical Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ | [7][9] |

| Molecular Weight | 210.19 g/mol | ~213.21 g/mol | [2][7] |

| Monoisotopic Mass | 210.0753 Da | 213.0941 Da | [2][7] |

| CAS Number | 5415-44-1 | N/A (Labeled) | [9] |

| Appearance | White, crystalline solid | Crystalline solid | [3][10] |

| Solubility | DMSO: ~13.9 mg/mL; H₂O: ~5 mg/mL | DMF: 10 mg/ml; DMSO: 10 mg/ml | [8][11] |

Expected Spectroscopic Profile

-

Mass Spectrometry (MS): In a mass spectrometer, the key distinction is the mass-to-charge ratio (m/z). Using positive electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 211.1 for the analyte and m/z 214.1 for the d3-internal standard. This 3-Dalton mass difference is easily resolved by modern mass spectrometers and is the basis for its utility in isotope dilution assays.[12]

-

Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum of the unlabeled compound, three distinct singlets would be observed in the ~3.2-3.4 ppm range, each integrating to 3 protons and corresponding to the N1, N3, and N7 methyl groups.[2] For the 7-methyl-d3 variant, the singlet corresponding to the N7-methyl protons would be absent, and the other two singlets would remain. This absence provides definitive confirmation of the deuteration site.

Part 2: The Scientific Rationale for Isotopic Labeling

Biological Context: A Marker of Caffeine Metabolism

Caffeine is almost completely metabolized in the human body, with less than 3% excreted unchanged.[1] While the primary pathway involves N-demethylation to paraxanthine, theophylline, and theobromine, a smaller but significant portion (~15%) undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][13] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A2 and CYP3A4.[3][8][14] Consequently, the urinary or plasma concentration of 1,3,7-trimethyluric acid, often expressed as a ratio to caffeine, can serve as a valuable biomarker for assessing the activity of these crucial drug-metabolizing enzymes.[15]

The Internal Standard: A Self-Validating System

Quantitative analysis of endogenous metabolites in complex biological matrices like plasma or urine is fraught with challenges, including ion suppression/enhancement, variable sample recovery during extraction, and instrument performance fluctuations.[16] A stable isotope-labeled (SIL) internal standard is the most effective solution to these problems.

Causality Behind the Choice:

-

Co-elution: this compound has nearly identical physicochemical properties to its unlabeled counterpart. This ensures it behaves the same way during sample preparation and liquid chromatography, eluting from the analytical column at the same retention time.[5][17]

-

Correction for Matrix Effects: Both the analyte and the SIL internal standard experience the same degree of signal suppression or enhancement from interfering substances in the biological matrix as they enter the mass spectrometer source simultaneously.

-

Correction for Recovery: By adding a precise amount of the d3-standard to every sample before extraction, any loss of the target analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction) is mirrored by a proportional loss of the internal standard.

The instrument measures the ratio of the analyte response to the internal standard response. Because both are affected equally by experimental variability, the ratio remains constant and directly proportional to the analyte's true concentration. This principle makes the method a self-validating system, ensuring high accuracy and precision.[16]

Part 3: Experimental Protocol - Quantification in Human Plasma

This section outlines a standard protocol for the quantification of 1,3,7-trimethyluric acid in human plasma using LC-MS/MS with this compound as an internal standard.

Workflow Overview

The process involves protein precipitation to remove macromolecules from the plasma, followed by dilution and direct analysis using a tandem mass spectrometer coupled with a liquid chromatograph.

Caption: Bioanalytical Workflow for Metabolite Quantification.

Step-by-Step Methodology

1. Preparation of Standards:

- Create a primary stock solution of 1,3,7-trimethyluric acid and this compound (Internal Standard, IS) in DMSO (e.g., at 1 mg/mL).

- Prepare a series of working standard solutions by serially diluting the analyte stock in 50:50 methanol:water. These will be used to spike blank plasma to create the calibration curve (e.g., 1-1000 ng/mL).

- Prepare a single IS working solution (e.g., 100 ng/mL) in acetonitrile.

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of each sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 200 µL of the IS working solution in acetonitrile to every tube. Causality Note: Adding the IS in the precipitation solvent ensures immediate and consistent mixing while simultaneously denaturing proteins.

- Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

- Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

- LC System: Standard HPLC or UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization, Positive Mode (ESI+).

- Detection: Multiple Reaction Monitoring (MRM).

- Analyte (1,3,7-Trimethyluric Acid): Q1 (Precursor Ion) m/z 211.1 → Q3 (Product Ion) m/z 168.1.

- IS (this compound): Q1 (Precursor Ion) m/z 214.1 → Q3 (Product Ion) m/z 171.1.

4. Data Analysis:

- Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.

- Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

- For the calibration standards, plot the Peak Area Ratio against the known concentration.

- Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

- Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

This compound is a powerful analytical tool that exemplifies the sophistication of modern bioanalysis. Its structural design as a stable isotope-labeled analogue of a key caffeine metabolite allows researchers to achieve highly accurate and precise quantification in complex biological fluids. By correcting for inevitable experimental variations, its use as an internal standard underpins the generation of trustworthy and reproducible data, which is fundamental to advancing our understanding of drug metabolism, pharmacokinetics, and disease biomarker discovery.

References

-

Callahan, M. M., et al. (1982). Disposition of caffeine and its metabolites in man. PubMed. [Link]

-

Thorn, C. F., et al. (2012). Caffeine Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Madyastha, K. M., & Sridhar, G. R. (1998). Delineation of the Caffeine C-8 Oxidation Pathway in Pseudomonas sp. Strain CBB1 via Characterization of a New Trimethyluric Acid Monooxygenase and Genes Involved in Trimethyluric Acid Metabolism. Journal of Bacteriology. [Link]

-

Petermann, J. B., & Baumann, T. W. (2002). The possible pathway for the conversion of caffeine to methyluric acids in kucha and some Coffea species. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,7-trimethyluric acid. PubChem Compound Database. [Link]

-

Ferrero, J. L., & Neims, A. H. (1983). Metabolism of caffeine by mouse liver microsomes: GSH or cytosol causes a shift in products from 1,3,7-trimethylurate to a substituted diaminouracil. Life Sciences. [Link]

-

NIST. (n.d.). 1,3,7-Trimethyluric acid. NIST Chemistry WebBook. [Link]

-

Wikipedia. (2023). 1,3,7-Trimethyluric acid. Wikipedia. [Link]

-

Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Scilit. [Link]

-

FooDB. (2021). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). FooDB. [Link]

-

Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. PubMed. [Link]

-

Lin, Y. C., et al. (2020). Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate. Semantic Scholar. [Link]

-

Exposome-Explorer. (n.d.). 1,3,7-Trimethyluric acid (Compound). Exposome-Explorer. [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposome-Explorer - 1,3,7-Trimethyluric acid (Compound) [exposome-explorer.iarc.fr]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 1,3,7-Trimethyluric acid [webbook.nist.gov]

- 10. Sapphire North America [sapphire-usa.com]

- 11. 1,3,7-Trimethyluric acid | TargetMol [targetmol.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Disposition of caffeine and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 15. medchemexpress.com [medchemexpress.com]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. scilit.com [scilit.com]

1,3,7-Trimethyluric Acid-d3 molecular weight

An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d3: Principles and Applications in Quantitative Bioanalysis

Abstract

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled derivative of a primary caffeine metabolite. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, the rationale for its use as an internal standard, and its critical role in quantitative bioanalysis by mass spectrometry. We will explore the fundamental principles of isotope dilution mass spectrometry, provide a detailed, field-tested protocol for its application in a typical bioanalytical workflow, and discuss its utility in clinical pharmacology as a biomarker for cytochrome P450 enzyme activity.

Introduction: The Analytical Challenge of Caffeine Metabolism

Caffeine, a ubiquitous psychoactive compound, is extensively metabolized in the human body, primarily by the cytochrome P450 (CYP) enzyme system. The resulting profile of metabolites is complex, and their accurate quantification in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and understanding drug-drug interactions. 1,3,7-Trimethyluric acid (TMU), also known as 8-oxy-caffeine, is a significant metabolite formed through the action of several CYP isoforms, including CYP3A4 and CYP1A2.[1][2][3]

The accurate measurement of metabolites like TMU in complex biological samples (e.g., plasma, urine) is fraught with challenges, including matrix effects, variable extraction recovery, and instrument response fluctuations. To overcome these obstacles, the gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound serves this exact purpose. By incorporating three deuterium (d) atoms, it becomes an ideal analytical surrogate for the endogenous, non-labeled (d0) analyte.

This guide will elucidate the core principles that make this compound an indispensable tool and provide a practical framework for its implementation in the laboratory.

Physicochemical Properties and Isotopic Labeling

The defining characteristic of an effective SIL-IS is that it is chemically identical to the analyte of interest but physically distinguishable by its mass. The introduction of deuterium, a stable (non-radioactive) isotope of hydrogen, achieves this with minimal impact on the molecule's chemical behavior.

The "-d3" designation typically signifies the replacement of three hydrogen atoms with deuterium atoms, most commonly on one of the N-methyl groups. This mass shift is readily detected by a mass spectrometer, allowing for simultaneous measurement of the analyte and the standard.

| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) |

| Synonyms | 8-Oxocaffeine, TMU | TMU-d3 |

| Molecular Formula | C₈H₁₀N₄O₃[4] | C₈H₇D₃N₄O₃ |

| Average Molecular Weight | 210.19 g/mol [4][5] | Approx. 213.21 g/mol |

| Monoisotopic Molecular Weight | 210.0753 Da[5] | Approx. 213.0941 Da |

| Key Application | Analyte in caffeine metabolism studies | Internal Standard for LC-MS quantification[1] |

The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System

The trustworthiness of a quantitative assay hinges on its ability to control for analytical variability. Isotope dilution is an elegant method that achieves this by adding a known quantity of the SIL-IS to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process.

The Causality Behind the Choice: Because the SIL-IS (this compound) and the analyte (1,3,7-Trimethyluric Acid) are chemically identical, they exhibit nearly identical behavior during every subsequent step of the workflow: extraction, chromatography, and ionization.[6] Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. Any suppression of the analyte's signal during ionization (a "matrix effect") will be mirrored by the internal standard.

The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by experimental variations, this ratio remains constant and directly proportional to the analyte's initial concentration. This principle is the foundation of a robust, self-validating quantitative system.

Core Application: A Validated Protocol for TMU Quantification in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of 1,3,7-Trimethyluric Acid in human plasma. This protocol is designed as a self-validating system, grounded in established bioanalytical practices.

Reagents and Materials

-

Analytes: 1,3,7-Trimethyluric Acid (≥98% purity)

-

Internal Standard: this compound (Isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Matrix: Pooled Human Plasma (K2-EDTA)

-

Labware: 1.5 mL microcentrifuge tubes, autosampler vials

Preparation of Stock Solutions, Calibrators, and QCs

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1,3,7-Trimethyluric Acid and this compound in methanol to create individual stock solutions.

-

Working Standard Solution: Prepare a series of dilutions of the 1,3,7-Trimethyluric Acid stock solution in 50:50 Methanol:Water to create working solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.

-

Calibration Curve & Quality Controls (QCs): Spike the appropriate working standard solutions into blank human plasma to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, medium, high).

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS analysis.

Expertise & Experience: The choice of acetonitrile as the precipitation solvent is deliberate. It is highly efficient at denaturing proteins while being a common solvent in reversed-phase chromatography, ensuring compatibility with the LC mobile phase. The addition of the internal standard directly into the precipitation solvent ensures it is present from the earliest stage, correcting for any variability in precipitation efficiency or subsequent volume transfers.

LC-MS/MS System and Conditions

The following conditions are a robust starting point for the analysis. Optimization is recommended for specific instrumentation.

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | Q1: 211.1 -> Q3: 168.1 (Quantifier) |

| MRM Transition (IS) | Q1: 214.1 -> Q3: 171.1 (Quantifier) |

| Key Voltages | Optimized for specific instrument (e.g., Capillary, Cone) |

Authoritative Grounding: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay selectivity. The transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion is a unique signature for the target molecule, minimizing interference from other compounds in the matrix.

Data Processing and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte (TMU) and internal standard (TMU-d3) MRM transitions.

-

Ratio Calculation: Calculate the peak area ratio (TMU Area / TMU-d3 Area) for all samples.

-

Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Quantification: Determine the concentration of TMU in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of nominal) to validate the analytical run.

Advanced Application: Biomarker for CYP3A Activity

Beyond simple quantification, 1,3,7-Trimethyluric Acid and its deuterated standard play a role in clinical and translational science. The enzyme CYP3A4 is responsible for the metabolism of a vast number of clinical drugs. The activity of this enzyme varies significantly between individuals, impacting drug efficacy and safety.

Recent research has identified the metabolic ratio of TMU to its parent compound, caffeine, as a promising, minimally invasive biomarker for CYP3A activity.[7] In a clinical setting, a subject can be given a dose of caffeine, and the subsequent ratio of TMU:caffeine measured in their plasma or urine can be used to phenotype their CYP3A activity. The use of this compound is essential for the accurate quantification required to establish these phenotypic ratios.

Conclusion

This compound is more than just a chemical reagent; it is a critical enabling tool for high-integrity bioanalysis. Its role as a stable isotope-labeled internal standard allows researchers to develop robust, accurate, and precise quantitative assays by mitigating nearly all sources of experimental variability. From fundamental pharmacokinetic studies of caffeine to advanced clinical phenotyping of drug-metabolizing enzymes, the principles of isotope dilution, embodied by molecules like this compound, are fundamental to modern drug development and clinical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]

-

Wikipedia (2024). 1,3,7-Trimethyluric acid. Retrieved from [Link]

-

FooDB (2021). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]

-

Human Metabolome Database (2024). Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). Retrieved from [Link]

-

Benchekroun, Y., Dautraix, S., Désage, M., & Brazier, J. L. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 245-254. Retrieved from [Link]

-

van Dyk, M., Stander, M. A., Hopkins, A. M., Rowland, A., & Somogyi, A. A. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(8), 1109-1116. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 4. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,7-Trimethyluric Acid-d3: Application in Bioanalytical Quantification

This guide provides an in-depth technical overview of 1,3,7-Trimethyluric Acid-d3, a crucial tool for researchers, scientists, and professionals in drug development. Its primary application lies in serving as a high-fidelity internal standard for the quantitative analysis of 1,3,7-trimethyluric acid, a minor but significant metabolite of caffeine.[1][2] The stable isotope-labeled (SIL) nature of this compound ensures accuracy and precision in demanding bioanalytical methods, particularly those employing mass spectrometry.[3]

Section 1: Core Compound Characteristics

This compound is the deuterated analogue of 1,3,7-trimethyluric acid, also known as 8-oxy-caffeine.[1] The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct, heavier molecular weight. This mass difference is the cornerstone of its utility in isotope dilution mass spectrometry, a gold-standard quantification technique.

Physicochemical Properties of this compound and its Unlabeled Analog

| Property | This compound | 1,3,7-Trimethyluric Acid (Unlabeled) |

| CAS Number | 188297-95-2[2][4] | 5415-44-1[4][5][6] |

| Molecular Formula | C₈H₇D₃N₄O₃[2] | C₈H₁₀N₄O₃[1][5] |

| Molecular Weight | 213.21 g/mol [2][4] | 210.19 g/mol [1][5] |

| Appearance | White Solid[2] | White, crystalline[1] |

| Synonyms | 7,9-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6,8(3H)-trione[2] | 8-Oxocaffeine, Trimethyluric acid[1][5] |

Section 2: The Rationale for Isotope Dilution: Enhancing Bioanalytical Accuracy

In pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, presenting challenges like ion suppression or enhancement in mass spectrometry-based assays. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to mitigate these matrix effects.

The principle of isotope dilution relies on the assumption that the SIL internal standard will behave identically to the analyte of interest throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved.

Section 3: Experimental Workflow: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma

The following protocol outlines a typical bioanalytical workflow for the quantification of 1,3,7-trimethyluric acid in human plasma using this compound as an internal standard, adapted from established methodologies for caffeine and its metabolites.[7][8][9]

Materials and Reagents

-

Human plasma (with appropriate anticoagulant)

-

This compound (Internal Standard)

-

1,3,7-Trimethyluric Acid (Analytical Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)[7]

Sample Preparation

-

Spiking of Internal Standard: To a 100 µL aliquot of human plasma, add a known concentration of this compound solution. This step is critical and should be performed at the very beginning of the sample preparation process to account for any variability in the subsequent steps.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: Employ a C18 reversed-phase column for the separation of the analyte and internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both 1,3,7-trimethyluric acid and this compound.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 1,3,7-trimethyluric acid in the unknown plasma samples can then be determined from this calibration curve.

Workflow Diagram for Bioanalytical Quantification

Sources

- 1. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A-Z Guide to the Synthesis of 1,3,7-Trimethyluric Acid-d3: A Technical Whitepaper for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 1,3,7-Trimethyluric Acid-d3, a critical isotopically labeled internal standard for advanced biomedical and pharmaceutical research. As a key metabolite of caffeine, its labeled analogue is indispensable for pharmacokinetic and metabolic studies where precise quantification is paramount.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions inherent in a successful synthesis.

Strategic Overview: The Importance of Isotopic Labeling

1,3,7-Trimethyluric acid is an oxopurine derivative that serves as a human xenobiotic metabolite of caffeine.[1] The introduction of a stable isotope label, such as deuterium (d), creates a molecule that is chemically identical to the endogenous compound but mass-shifted. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, correcting for variations in sample preparation and instrument response. The synthesis of the d3 isotopologue, specifically targeting one of the methyl groups, provides a sufficient mass difference for clear analytical distinction from the unlabeled (d0) analyte.

Retrosynthetic Analysis and Pathway Selection

The core structure of 1,3,7-trimethyluric acid is a xanthine scaffold.[3] A logical and efficient synthetic approach involves the methylation of a suitable xanthine precursor. While multiple routes exist for synthesizing methylated xanthines, a highly effective strategy for introducing a deuterated methyl group is the methylation of a precursor that already contains the other necessary methyl groups.

Theobromine (3,7-dimethylxanthine) presents itself as an ideal starting material. It possesses two of the three required methyl groups, leaving the N1 position available for the crucial deuteromethylation step. This targeted approach minimizes the complexity of the synthesis and the number of isotopically labeled reagents required.

The key transformation is an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The nitrogen atom at the N1 position of the theobromine anion acts as a nucleophile, attacking the electrophilic carbon of a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

Detailed Synthetic Protocol

This protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure reaction completion and product purity.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight | Purity/Grade |

| Theobromine | C₇H₈N₄O₂ | 180.16 g/mol | ≥98% |

| Sodium Hydride (NaH) | NaH | 24.00 g/mol | 60% dispersion in oil |

| Iodomethane-d3 (CD₃I) | CD₃I | 144.96 g/mol | 99.5 atom % D |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | Anhydrous |

| Deionized Water | H₂O | 18.02 g/mol | Type 1 |

| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 1 M solution |

Step-by-Step Synthesis Workflow

Step 1: Deprotonation of Theobromine

-

Action: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add theobromine (1 equivalent).

-

Action: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the theobromine.

-

Action: Under a steady stream of nitrogen, add sodium hydride (1.1 equivalents) portion-wise at 0°C (ice bath).

-

Action: Allow the mixture to stir at room temperature for 1 hour.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the N1 position of theobromine's imidazole ring, creating the theobromine anion. This anion is a potent nucleophile, primed for the subsequent methylation step. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation without interfering with the nucleophile. The nitrogen atmosphere is critical to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

Step 2: N1-Deuteromethylation (SN2 Reaction)

-

Action: Cool the reaction mixture back to 0°C.

-

Action: Add iodomethane-d3 (1.2 equivalents) dropwise via the dropping funnel over 15 minutes.

-

Action: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Causality: The theobromine anion performs a nucleophilic attack on the electrophilic deuteromethyl carbon of iodomethane-d3.[4] Iodide is an excellent leaving group, facilitating the SN2 reaction. A slight excess of the methylating agent ensures the reaction proceeds to completion. The reaction is started at a low temperature to control the initial exotherm.

Step 3: Work-up and Isolation

-

Action: Quench the reaction by slowly adding deionized water at 0°C to destroy any unreacted sodium hydride.

-

Action: Reduce the solvent volume by approximately 75% using a rotary evaporator.

-

Action: Add deionized water to the concentrated residue, which should induce precipitation of the crude product.

-

Action: If precipitation is slow, acidify the mixture to pH 6-7 with 1 M HCl.

-

Action: Isolate the white solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water and then with cold diethyl ether.

-

Action: Dry the product under high vacuum.

-

Causality: The aqueous work-up removes the DMF solvent and inorganic byproducts. This compound has low solubility in water, leading to its precipitation. Washing with water removes residual salts, and a final wash with diethyl ether helps to remove nonpolar impurities and accelerates drying.

Purification

-

Action: Recrystallize the crude product from a minimal amount of hot deionized water.

-

Action: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Action: Collect the purified crystals by vacuum filtration and dry under high vacuum.

-

Causality: Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent and lower solubility upon cooling. Impurities tend to remain in the solution (mother liquor) as the pure product crystallizes out.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process, from the activation of the starting material to the final purified product.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

To validate the synthesis, the final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Expected Result |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | A molecular ion peak at m/z 214.1, corresponding to [M+H]⁺ for C₈H₇D₃N₄O₃. This is 3 Da higher than the unlabeled analogue (m/z 211.1). |

| ¹H NMR Spectroscopy | Confirm structure and assess isotopic enrichment. | The spectrum should match that of unlabeled 1,3,7-trimethyluric acid, but the integral for one of the N-methyl singlets will be significantly diminished, confirming high deuterium incorporation at that site. |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. | A single major peak, indicating >98% purity, when monitored by UV detection. |

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound. The chosen pathway, utilizing theobromine as a precursor, is efficient and provides excellent control over the site of deuteration. By understanding the chemical principles behind each step—from the crucial deprotonation to the SN2 reaction and final purification—researchers can confidently produce this vital internal standard. The self-validating nature of the protocol, with its emphasis on purification and rigorous analytical characterization, ensures the final product meets the high standards required for quantitative bioanalysis in drug development and metabolic research.

References

-

FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,7-Trimethyluric acid. PubChem Compound Database. Retrieved from [Link]

- van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(9), 1211-1218. (Cited in MedChemExpress)

-

ResearchGate. (n.d.). Synthesis of Labeled Caffeine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism: N-Methylation of theobromine occurs via SN2. Retrieved from [Link]

-

González-Romero, C., et al. (2017). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química. Retrieved from [Link]

- Google Patents. (n.d.). CN112724143B - A kind of method for preparing theobromine by methylation of 3-methylxanthine.

-

Benchekroun, Y., et al. (1997). Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

1,3,7-Trimethyluric Acid-d3 caffeine metabolite

An In-depth Technical Guide to 1,3,7-Trimethyluric Acid-d3 for Advanced Bioanalysis

Foreword

The Analyte in Context: 1,3,7-Trimethyluric Acid and Its Significance

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a minor but important metabolite of caffeine.[1] While the primary metabolic route for caffeine in humans is demethylation to paraxanthine (accounting for 70-80% of the process), a notable portion undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[2] This transformation is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, and CYP3A4, making its measurement a potential window into the activity of these crucial enzyme systems.[1][3]

The metabolic ratio of 1,3,7-trimethyluric acid to caffeine has been explored as a potential biomarker for CYP3A activity, an enzyme responsible for the metabolism of a vast number of clinically used drugs.[4] Therefore, accurately quantifying this metabolite in biological matrices like plasma and urine is essential for pharmacokinetic modeling, drug-drug interaction studies, and metabolic phenotyping.

Metabolic Pathway of Caffeine

Caffeine is almost completely metabolized in the liver, with less than 3% excreted unchanged.[2][5] The metabolism is complex, involving multiple enzymes and pathways. The formation of 1,3,7-trimethyluric acid represents a key hydroxylation pathway.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability.[6] While a structurally similar analog can be used, a stable isotope-labeled (SIL) version of the analyte itself, such as this compound, is considered the gold standard for several compelling reasons.

Causality Behind the Choice:

-

Identical Physicochemical Properties: The SIL-IS and the native analyte have virtually identical chemical properties. This ensures they behave in the same manner during every step of the analytical process—extraction, chromatography, and ionization. They co-elute from the liquid chromatography (LC) column, meaning they experience the exact same matrix effects at the same time.[6]

-

Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological sample—are a primary source of inaccuracy. Because the SIL-IS experiences the same effect as the analyte, the ratio of their signals remains constant, effectively canceling out the variability.

-

Correction for Sample Preparation Variability: Any loss of analyte during sample extraction or processing will be mirrored by a proportional loss of the SIL-IS. The ratio of analyte to IS again corrects for this, leading to higher precision and accuracy.[7]

-

Distinguishable by Mass: Despite their chemical similarity, the SIL-IS is easily distinguished from the native analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms (a mass-to-charge ratio, m/z, shift).

Physicochemical Properties

The following table summarizes the key properties of 1,3,7-Trimethyluric Acid and its d3-labeled counterpart.

| Property | 1,3,7-Trimethyluric Acid | This compound |

| Synonyms | 8-Oxocaffeine, Trimethyluric acid | 8-Oxocaffeine-d3 |

| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |

| Molecular Weight | 210.19 g/mol [8] | 213.21 g/mol [9] |

| CAS Number | 5415-44-1[8] | 188297-95-2[10] |

| Appearance | White, crystalline solid[1] | Solid |

| Solubility | Soluble in DMSO, H₂O (5.5 mg/mL)[8][11] | Soluble in DMSO, Methanol |

Note: A d9 version, where all three methyl groups are deuterated, is also commercially available and serves the same purpose with a greater mass shift.[12][13]

The Core Protocol: A Self-Validating LC-MS/MS Workflow

This section details a robust, field-proven workflow for the quantification of 1,3,7-trimethyluric acid in human plasma. The protocol is designed as a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure the integrity of every analytical run.

Step-by-Step Experimental Protocol

Objective: To quantify 1,3,7-Trimethyluric Acid in human plasma.

Materials:

-

Human plasma (K₂EDTA)

-

1,3,7-Trimethyluric Acid certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

96-well microplates

-

Centrifuge

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 1,3,7-Trimethyluric Acid in methanol.

-

Prepare a 100 µg/mL stock solution of this compound (Internal Standard, IS) in methanol.

-

Causality: Methanol is chosen for its ability to readily dissolve these compounds. High-purity reference standards are critical for accuracy.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the 1,3,7-Trimethyluric Acid stock solution to create working solutions for spiking.

-

Spike blank human plasma with these working solutions to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (low, medium, high).

-

Causality: Preparing standards and QCs in the same biological matrix as the unknown samples accounts for matrix-related effects on accuracy and precision.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the IS working solution (e.g., at 1 µg/mL).

-

Causality: The IS is added at the very beginning to ensure it undergoes all the same processing steps as the analyte.[6]

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

-